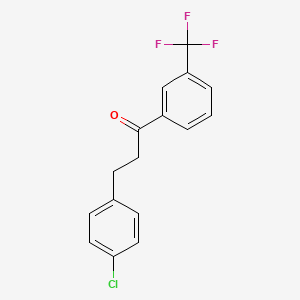

3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

描述

3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propiophenone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 3-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

化学反应分析

Types of Reactions

3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(4-chlorophenyl)-3’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(4-chlorophenyl)-3’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research has indicated that 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in melanoma and lung cancer cells, suggesting its potential as an anticancer agent . The mechanisms involve the generation of reactive oxygen species (ROS) and inhibition of key enzymes involved in tumor growth .

Drug Design : The compound's ability to enhance membrane permeability due to its fluorinated groups makes it a candidate for drug development. Its structural features allow for modifications that can improve binding affinity to biological targets, which is critical in designing effective pharmaceuticals .

The biological activities of this compound extend beyond anticancer properties. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression. The compound's interactions with specific molecular targets can modulate biochemical pathways critical for cellular functions .

Material Science

In materials science, the compound's unique chemical properties make it suitable for the development of specialized materials. Its stability and reactivity can be harnessed in creating polymers or coatings with enhanced performance characteristics, particularly in environments requiring resistance to degradation .

Case Studies

- Cytotoxicity Studies : A study conducted on human melanoma cells revealed that derivatives of this compound exhibited selective cytotoxicity with a notable reduction in melanin production and cell cycle arrest at the S phase . This indicates its potential application in targeted cancer therapies.

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results suggested that the fluorinated structure enhances reactivity, allowing for effective interactions with key proteins .

作用机制

The mechanism of action of 3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural features. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins, while the chlorophenyl group can form specific interactions with amino acid residues.

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)-3’-fluoromethylpropiophenone

- 3-(4-Chlorophenyl)-3’-methylpropiophenone

- 3-(4-Chlorophenyl)-3’-bromomethylpropiophenone

Uniqueness

3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.

生物活性

3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the chlorophenyl moiety. These characteristics enhance its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is . The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : Its lipophilic nature allows it to effectively bind to receptors involved in cellular signaling.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown to induce ROS production, leading to growth suppression in cancer cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound. Here are some key findings:

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound for further research in drug development:

- Pharmaceutical Development : Due to its structural features, it is being explored as a precursor for novel therapeutic agents with enhanced efficacy and stability.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules with potential biological activities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, a propiophenone derivative can be synthesized via acid-catalyzed condensation of 4-chlorophenylacetyl chloride with trifluoromethylbenzene derivatives under reflux conditions . Optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilic substitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation.

Yield improvements (>70%) are achievable via iterative purification (recrystallization in ethanol) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., C₁₆H₁₁ClF₃O) .

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally analogous chlorophenyl-trifluoromethyl compounds .

Purity assessment via GC or HPLC (≥95%) is critical for downstream applications .

Q. How can researchers mitigate instability of this compound during storage?

- Methodological Answer : Stability challenges arise from hydrolysis of the ketone group. Mitigation strategies include:

- Storage Conditions : Anhydrous environments (e.g., argon atmosphere) at –20°C .

- Light Protection : Amber glassware to prevent UV-induced degradation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical formation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in trifluoromethyl-propiophenone derivatives?

- Methodological Answer : Contradictions often stem from electronic effects of substituents. For example:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks .

- Steric Effects : Ortho-substituted chlorophenyl groups hinder access to reactive sites, altering reaction pathways.

Resolve discrepancies via: - Kinetic Studies : Monitor reaction intermediates using in-situ FTIR or Raman spectroscopy.

- Computational Modeling : Density Functional Theory (DFT) to map transition states and compare activation energies .

Q. How can researchers design experiments to elucidate degradation pathways under oxidative stress?

- Methodological Answer : Use accelerated degradation studies:

- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and analyze products via LC-MS .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions to track bond cleavage.

- Radical Scavengers : Compare degradation rates in the presence/absence of TEMPO to identify radical-mediated pathways .

Q. What strategies resolve discrepancies in reported biological activity of chlorophenyl-trifluoromethyl compounds?

- Methodological Answer : Variations in bioactivity may arise from impurities or assay conditions. Address via:

- Batch Reproducibility : Validate purity across multiple synthesis batches using HPLC .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under controlled pH/temperature.

- Meta-Analysis : Cross-reference toxicity data from ATSDR’s chlorophenol studies to identify structure-activity trends .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Leverage molecular docking and dynamics:

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., cytochrome P450) due to the compound’s lipophilic Cl/F groups .

- Software Tools : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding affinities.

- Validation : Compare in silico results with experimental IC₅₀ values from enzyme inhibition assays .

Q. Notes

- Advanced Methods : References to EPA DSSTox () and ATSDR () ensure authoritative toxicological context.

属性

IUPAC Name |

3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPOMNAPGTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644488 | |

| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-27-7 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。